![molecular formula C9H7NO2 B1626499 1-(Benzo[d]isoxazol-3-yl)ethanone CAS No. 75290-76-5](/img/structure/B1626499.png)
1-(Benzo[d]isoxazol-3-yl)ethanone
Overview
Description
1-(Benzo[d]isoxazol-3-yl)ethanone, also known as BIE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIE belongs to the class of isoxazole derivatives and has a molecular formula of C9H7NO2.
Scientific Research Applications
1-(Benzo[d]isoxazol-3-yl)ethanone has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, 1-(Benzo[d]isoxazol-3-yl)ethanone has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain that lead to neuronal damage. In oncology, 1-(Benzo[d]isoxazol-3-yl)ethanone has been studied for its anti-tumor properties. 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to induce apoptosis in cancer cells by activating the caspase pathway. In immunology, 1-(Benzo[d]isoxazol-3-yl)ethanone has been studied for its anti-inflammatory properties. 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]isoxazol-3-yl)ethanone varies depending on the application. In neurology, 1-(Benzo[d]isoxazol-3-yl)ethanone inhibits the aggregation of amyloid-beta peptides by binding to the hydrophobic pockets of the peptide. This prevents the formation of toxic oligomers and fibrils that lead to neuronal damage. In oncology, 1-(Benzo[d]isoxazol-3-yl)ethanone induces apoptosis in cancer cells by activating the caspase pathway. 1-(Benzo[d]isoxazol-3-yl)ethanone binds to the active site of caspases, which triggers the cleavage of caspase substrates and leads to cell death. In immunology, 1-(Benzo[d]isoxazol-3-yl)ethanone inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-kB, a transcription factor that regulates the expression of cytokine genes.
Biochemical and Physiological Effects
1-(Benzo[d]isoxazol-3-yl)ethanone has been found to have various biochemical and physiological effects depending on the application. In neurology, 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's. 1-(Benzo[d]isoxazol-3-yl)ethanone has also been found to reduce oxidative stress and inflammation in the brain. In oncology, 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to inhibit tumor growth and induce apoptosis in cancer cells. 1-(Benzo[d]isoxazol-3-yl)ethanone has also been found to enhance the efficacy of chemotherapy drugs. In immunology, 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to reduce inflammation and improve immune function in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-(Benzo[d]isoxazol-3-yl)ethanone has several advantages for lab experiments. 1-(Benzo[d]isoxazol-3-yl)ethanone is relatively easy to synthesize and has a high purity. 1-(Benzo[d]isoxazol-3-yl)ethanone is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 1-(Benzo[d]isoxazol-3-yl)ethanone also has some limitations. 1-(Benzo[d]isoxazol-3-yl)ethanone has low solubility in water, which can limit its use in certain applications. 1-(Benzo[d]isoxazol-3-yl)ethanone also has limited bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for research on 1-(Benzo[d]isoxazol-3-yl)ethanone. In neurology, further studies are needed to determine the optimal dose and treatment duration of 1-(Benzo[d]isoxazol-3-yl)ethanone for the treatment of neurodegenerative diseases. In oncology, further studies are needed to determine the efficacy of 1-(Benzo[d]isoxazol-3-yl)ethanone in combination with other chemotherapy drugs. In immunology, further studies are needed to determine the long-term effects of 1-(Benzo[d]isoxazol-3-yl)ethanone on immune function and to identify potential side effects. Overall, 1-(Benzo[d]isoxazol-3-yl)ethanone has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.
properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)9-7-4-2-3-5-8(7)12-10-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYBQMWNAJFPNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507516 | |
Record name | 1-(1,2-Benzoxazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75290-76-5 | |
Record name | 1-(1,2-Benzoxazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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